molecular formula C8H9ClOS B14022265 (4-Chloro-3-(methylthio)phenyl)methanol

(4-Chloro-3-(methylthio)phenyl)methanol

Cat. No.: B14022265
M. Wt: 188.67 g/mol
InChI Key: CTPDKEVWWOUAMX-UHFFFAOYSA-N
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Description

(4-Chloro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . It is characterized by the presence of a chloro group, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(methylthio)phenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-3-(methylthio)benzaldehyde, while substitution of the chloro group can produce various derivatives with different functional groups .

Scientific Research Applications

(4-Chloro-3-(methylthio)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-(methylthio)phenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(4-chloro-3-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H9ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3

InChI Key

CTPDKEVWWOUAMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CO)Cl

Origin of Product

United States

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